1-(4-Chlorophenyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)urea 1-(4-Chlorophenyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)urea
Brand Name: Vulcanchem
CAS No.: 897620-70-1
VCID: VC4796558
InChI: InChI=1S/C16H17ClN4O2S/c17-11-3-5-12(6-4-11)18-15(23)20-16-19-13(10-24-16)9-14(22)21-7-1-2-8-21/h3-6,10H,1-2,7-9H2,(H2,18,19,20,23)
SMILES: C1CCN(C1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
Molecular Formula: C16H17ClN4O2S
Molecular Weight: 364.85

1-(4-Chlorophenyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)urea

CAS No.: 897620-70-1

Cat. No.: VC4796558

Molecular Formula: C16H17ClN4O2S

Molecular Weight: 364.85

* For research use only. Not for human or veterinary use.

1-(4-Chlorophenyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)urea - 897620-70-1

Specification

CAS No. 897620-70-1
Molecular Formula C16H17ClN4O2S
Molecular Weight 364.85
IUPAC Name 1-(4-chlorophenyl)-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)-1,3-thiazol-2-yl]urea
Standard InChI InChI=1S/C16H17ClN4O2S/c17-11-3-5-12(6-4-11)18-15(23)20-16-19-13(10-24-16)9-14(22)21-7-1-2-8-21/h3-6,10H,1-2,7-9H2,(H2,18,19,20,23)
Standard InChI Key SCEXGQWZSWKJOQ-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl

Introduction

1-(4-Chlorophenyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)urea is a complex organic compound with a molecular formula of C16H17ClN4O2S and a CAS number of 897620-70-1. This compound is characterized by its thiazole core, a chlorophenyl group, and a pyrrolidinyl moiety, which contribute to its unique chemical and biological properties.

Synthesis and Preparation

The synthesis of 1-(4-Chlorophenyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)urea typically involves several steps, including the formation of the thiazole core, introduction of the chlorophenyl group, and attachment of the pyrrolidinyl side chain. Specific reaction conditions and reagents are crucial for achieving high yields and purity.

Chemical Reactions and Stability

This compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, depending on the conditions and reagents used. Its stability is influenced by the presence of the thiazole ring and the urea linkage.

Applications in Research and Industry

The compound may serve as a building block in organic synthesis or as a reagent in chemical reactions. Its applications could extend to pharmaceutical research, given the presence of functional groups that are common in bioactive molecules.

Comparison with Similar Compounds

Similar compounds, such as those with thiazole or urea linkages, may share some chemical properties but differ in biological activity due to variations in their substituents.

CompoundMolecular FormulaCAS NumberKey Features
1-(4-Chlorophenyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)ureaC16H17ClN4O2S897620-70-1Thiazole core, chlorophenyl group, pyrrolidinyl side chain.
3-(4-Chlorophenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H- triazolo[4,5-d]pyrimidin-7-oneC16H15ClN6O2872590-71-1Triazolopyrimidine core, chlorophenyl group, pyrrolidinyl side chain.
1-(4-Chloro-phenyl)-3-[2-oxo-1-(2-oxo-2-pyrrolidin-1-yl-ethyl)-5-phenyl-2,3-dihydro-1H-benzo[e] diazepin-3-yl]-ureaC28H26ClN5O310414170Benzodiazepine core, chlorophenyl group, pyrrolidinyl side chain.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator